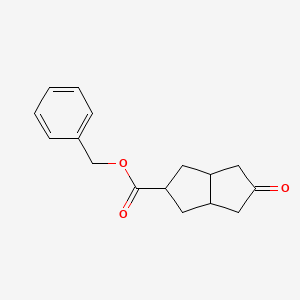

Benzyl 5-oxooctahydropentalene-2-carboxylate

CAS No.: 1823792-15-9

Cat. No.: VC11697095

Molecular Formula: C16H18O3

Molecular Weight: 258.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1823792-15-9 |

|---|---|

| Molecular Formula | C16H18O3 |

| Molecular Weight | 258.31 g/mol |

| IUPAC Name | benzyl 5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalene-2-carboxylate |

| Standard InChI | InChI=1S/C16H18O3/c17-15-8-12-6-14(7-13(12)9-15)16(18)19-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2 |

| Standard InChI Key | SCVVUFBRQOIKMM-UHFFFAOYSA-N |

| SMILES | C1C(CC2C1CC(=O)C2)C(=O)OCC3=CC=CC=C3 |

| Canonical SMILES | C1C(CC2C1CC(=O)C2)C(=O)OCC3=CC=CC=C3 |

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Stereochemical Features

The compound’s pentalene skeleton consists of two fused cyclopentane rings, forming a bicyclo[3.3.0]octane system. The 5-oxo group introduces a ketone at the bridgehead position, while the 2-carboxylate ester is appended to the benzyl group, creating a sterically congested environment. Key structural parameters include:

| Property | Value/Description |

|---|---|

| IUPAC Name | Benzyl 5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalene-2-carboxylate |

| Molecular Formula | |

| Molecular Weight | 258.31 g/mol |

| SMILES | C1C(CC2C1CC(=O)C2)C(=O)OCC3=CC=CC=C3 |

| InChI Key | SCVVUFBRQOIKMM-UHFFFAOYSA-N |

The bicyclic framework imposes significant stereochemical constraints, with the potential for cis-trans isomerism at ring junctions. Computational modeling suggests that the lowest-energy conformation places the benzyl ester in an equatorial orientation relative to the pentalene core, minimizing steric clashes.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of benzyl 5-oxooctahydropentalene-2-carboxylate likely proceeds through a convergent strategy:

-

Construction of the pentalene core via cyclization of a diketone precursor.

-

Introduction of the benzyl ester through nucleophilic acyl substitution or Mitsunobu reaction .

Stepwise Synthesis Protocol

A plausible route, adapted from related systems , involves:

Step 1: Pentalene Core Formation

Cyclocondensation of dimethyl 3-oxopimelate under acidic conditions yields the bicyclic diketone intermediate. For example, treatment with polyphosphoric acid at 120°C induces intramolecular aldol condensation, forming the octahydropentalene skeleton .

Step 2: Selective Esterification

The free carboxylic acid at position 2 is activated as an acyl chloride (e.g., using ) and subsequently treated with benzyl alcohol in the presence of a base (e.g., pyridine) to afford the benzyl ester .

Step 3: Purification and Characterization

Chromatographic purification on silica gel (eluent: ethyl acetate/hexane 1:4) followed by recrystallization from chloroform yields the final product. Purity is verified via HPLC (C18 column, acetonitrile/water gradient).

Physicochemical Properties and Reactivity

Solubility and Stability

-

Solubility: Moderately soluble in chlorinated solvents (CHCl, CHCl), sparingly soluble in alcohols, and insoluble in water.

-

Stability: Stable under inert atmospheres up to 150°C; susceptible to hydrolysis under basic conditions due to the ester moiety .

Reactivity Profile

-

Nucleophilic Acyl Substitution: The benzyl ester undergoes transesterification with primary alcohols in the presence of catalytic .

-

Ketone Reduction: The 5-oxo group can be reduced to a secondary alcohol using NaBH/CeCl (Luche conditions) without affecting the ester .

-

Diels-Alder Reactivity: The strained bicyclic system may act as a dienophile in [4+2] cycloadditions, though this remains unexplored.

Research Challenges and Future Directions

Knowledge Gaps

-

Catalytic Asymmetric Synthesis: Current methods yield racemic mixtures; enantioselective routes are needed for pharmaceutical applications.

-

In Vivo Toxicity: No published data exist on acute or chronic exposure effects.

Opportunities for Innovation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume